molecular formula C9H13NO3 B14856268 Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate

Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate

Cat. No.: B14856268
M. Wt: 183.20 g/mol
InChI Key: PDSSKXQENAGJDW-UHFFFAOYSA-N
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Description

Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate is a heterocyclic compound featuring an oxazole ring substituted with ethyl and acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-1,3-oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • Ethyl (2-amino-1,3-oxazol-4-yl)acetate
  • 2-Phenyl-1,3-oxazol-5(4H)-one
  • 1,2,4-Triazolo[1,5-a]pyridine

Comparison: Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3

InChI Key

PDSSKXQENAGJDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(O1)C)C

Origin of Product

United States

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